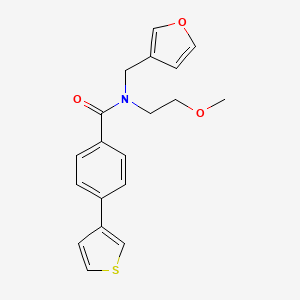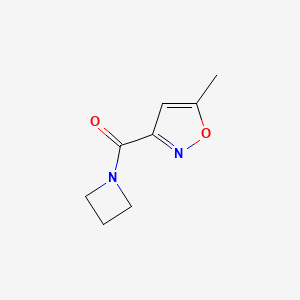
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a compound that falls within the broader class of azetidinone derivatives, which are four-membered nitrogen-containing heterocycles. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of azetidinone derivatives can be approached through different pathways. For instance, the synthesis of N-(1H-tetrazol-5-yl) azetidin-2-one and its analogues was achieved starting with 5-amino tetrazole via two independent pathways, although these particular compounds did not exhibit antibacterial activity . Another study reported the preparation of azetidinone derivatives by the reaction of 3-methyl-1H-pyrazol-5(4H)-one with aldehydes and ammonia, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods highlight the versatility in synthesizing azetidinone derivatives, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques. For example, the structure of a newly functionalized heterocyclic amino acid derivative was confirmed by detailed NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques are essential for verifying the identity and purity of the synthesized compounds, which is a critical step in the development of new pharmaceuticals.
Chemical Reactions Analysis
Azetidinone derivatives can participate in a variety of chemical reactions due to their reactive functional groups. The study involving optically pure aziridin-2-yl methanols, which are structurally related to azetidinones, demonstrated their use as sensors for enantiodiscrimination of α-racemic carboxylic acids . This indicates that azetidinone derivatives could also be used in stereoselective synthesis or as chiral auxiliaries in asymmetric reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. While the provided papers do not directly discuss the properties of this compound, they do provide insights into the properties of related compounds. For instance, some azetidinone analogues displayed promising antibacterial activities against certain bacterial strains, suggesting that these compounds could have significant biological properties . The presence of different substituents on the azetidinone core can greatly affect the compound's reactivity, solubility, and overall biological activity.
科学的研究の応用
Synthesis and Catalytic Applications
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone and related compounds have been explored for their synthetic and catalytic capabilities. The synthesis of imidazole derivatives containing the β-lactam ring from reactions involving azetidinone derivatives highlights the compound's utility in creating complex heterocyclic structures, which are valuable in pharmaceutical chemistry and material science (Askar, Ali, & Al-Mouamin, 2016). Additionally, enantiopure derivatives of azetidin-2-yl have been evaluated for catalytic asymmetric addition to aldehydes, achieving high enantioselectivity, underscoring the potential of azetidin-based compounds in enantioselective synthesis (Wang et al., 2008).
Bioactivation and Metabolic Studies
Studies on the metabolism of strained rings, including azetidin-based compounds, reveal insights into their bioactivation pathways. For instance, the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation highlights a novel metabolic pathway for azetidinyl compounds, providing essential knowledge for drug design and toxicology (Li et al., 2019).
Antibacterial and Antifungal Activities
This compound derivatives have been investigated for their antimicrobial properties. The synthesis and evaluation of new benzimidazole derivatives as potential antimicrobial agents, including azetidin-2-ones, underscore the relevance of azetidin-based structures in developing new therapeutic agents (Ansari & Lal, 2009).
Drug Design and Neuroprotective Potential
The exploration of azetidin-based compounds extends into drug design, particularly for neurodegenerative diseases. For example, the synthesis and evaluation of selective acetylcholinesterase inhibitors using arylisoxazole-phenylpiperazine derivatives, including azetidinyl groups, have shown potential in treating Alzheimer's disease, highlighting the versatility of azetidin-based compounds in medicinal chemistry (Saeedi et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
azetidin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-12-6)8(11)10-3-2-4-10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFHEVNUVMCKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

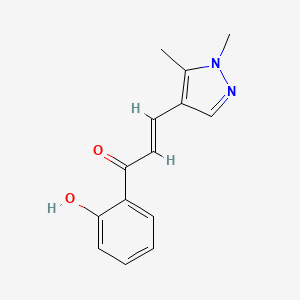
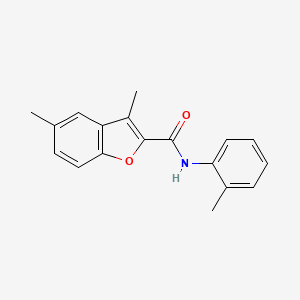
![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)
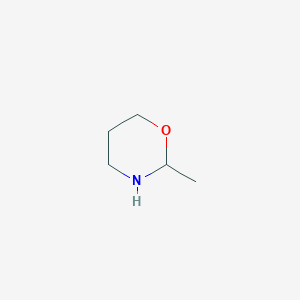
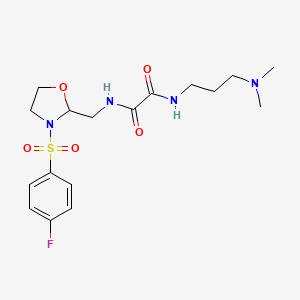

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)
